

9-Undecylpurin-6-amine Structural Analogues and SAR: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Undecylpurin-6-amine

Cat. No.: B15378610

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This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **9-undecylpurin-6-amine** and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this class of compounds, with a focus on their potential as therapeutic agents.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer drugs. The substitution pattern on the purine scaffold is critical for their biological activity. Specifically, 9-substituted adenines have been explored for a range of therapeutic applications, including antiviral, cytotoxic, and enzyme inhibitory activities. The length and nature of the substituent at the 9-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on **9-undecylpurin-6-amine**, a lipophilic analogue, and explores the SAR of related structures to inform the design of novel and more effective therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of 9-alkylpurin-6-amine analogues is highly dependent on the nature of the substituents at various positions of the purine ring. The following sections summarize the key SAR findings.

Influence of the 9-Alkyl Chain Length

The length of the alkyl chain at the 9-position plays a crucial role in the biological activity of these compounds. While specific data for a continuous series including the undecyl chain is limited in single studies, general trends can be inferred from various reports on 9-alkylpurines. For instance, in a series of 9-alkylguanines tested for antiviral activity, the optimal alkyl chain length was found to be between four and six carbons.^[1] This suggests that the lipophilicity and steric bulk of the 9-substituent are key determinants of activity, likely influencing membrane permeability and interaction with the target protein.

Table 1: Effect of 9-Alkyl Chain Length on the Antiviral Activity of 9-Alkylguanines

Compound	Alkyl Chain Length	Antiviral Activity (SFV in mice)
9-Butylguanine	4	Active
9-Pentylguanine	5	Most Active
9-Hexylguanine	6	Active

Source: Data synthesized from related studies on 9-alkylguanines, which suggest an optimal range for the alkyl chain length.^[1]

Substitutions on the Purine Ring

Modifications at other positions of the purine ring, such as the C2, C6, and C8 positions, have been extensively studied to improve the potency and selectivity of purine derivatives.

Table 2: SAR of 2,6,9-Trisubstituted Purine Derivatives as Kinase Inhibitors

Compound	2-Substituent	6-Substituent	9-Substituent	CDK2 IC50 (μM)	FLT3-ITD IC50 (μM)	PDGFRα IC50 (μM)
Analogue 1	2-aminocyclohexylamino	6-benzylamino	cyclopentyl	>10	>10	>10
Analogue 2	2-aminocyclohexylamino	6-anilino	cyclopentyl	0.85	0.04	0.02

Source: Data from a study on 2,6,9-trisubstituted purine conjugates, highlighting the significant impact of the 6-substituent on kinase inhibitory activity.[\[2\]](#)

The data clearly indicates that an anilino group at the 6-position is crucial for potent inhibition of FLT3-ITD and PDGFRα kinases, while a benzylamino group at the same position results in a loss of activity.[\[2\]](#) This underscores the importance of the electronic and steric properties of the substituent at this position for target engagement.

Experimental Protocols

General Synthesis of 9-Alkylpurin-6-amines

A common method for the synthesis of 9-alkylpurin-6-amines involves the direct alkylation of adenine.

Protocol:

- **Reaction Setup:** Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- **Deprotonation:** A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the N9 position of the purine ring.
- **Alkylation:** The corresponding alkyl halide (e.g., 1-bromoundecane for **9-undecylpurin-6-amine**) is added to the reaction mixture.

- **Reaction Conditions:** The reaction is typically stirred at room temperature or heated to facilitate the nucleophilic substitution.
- **Work-up and Purification:** After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Kinase Inhibition Assay

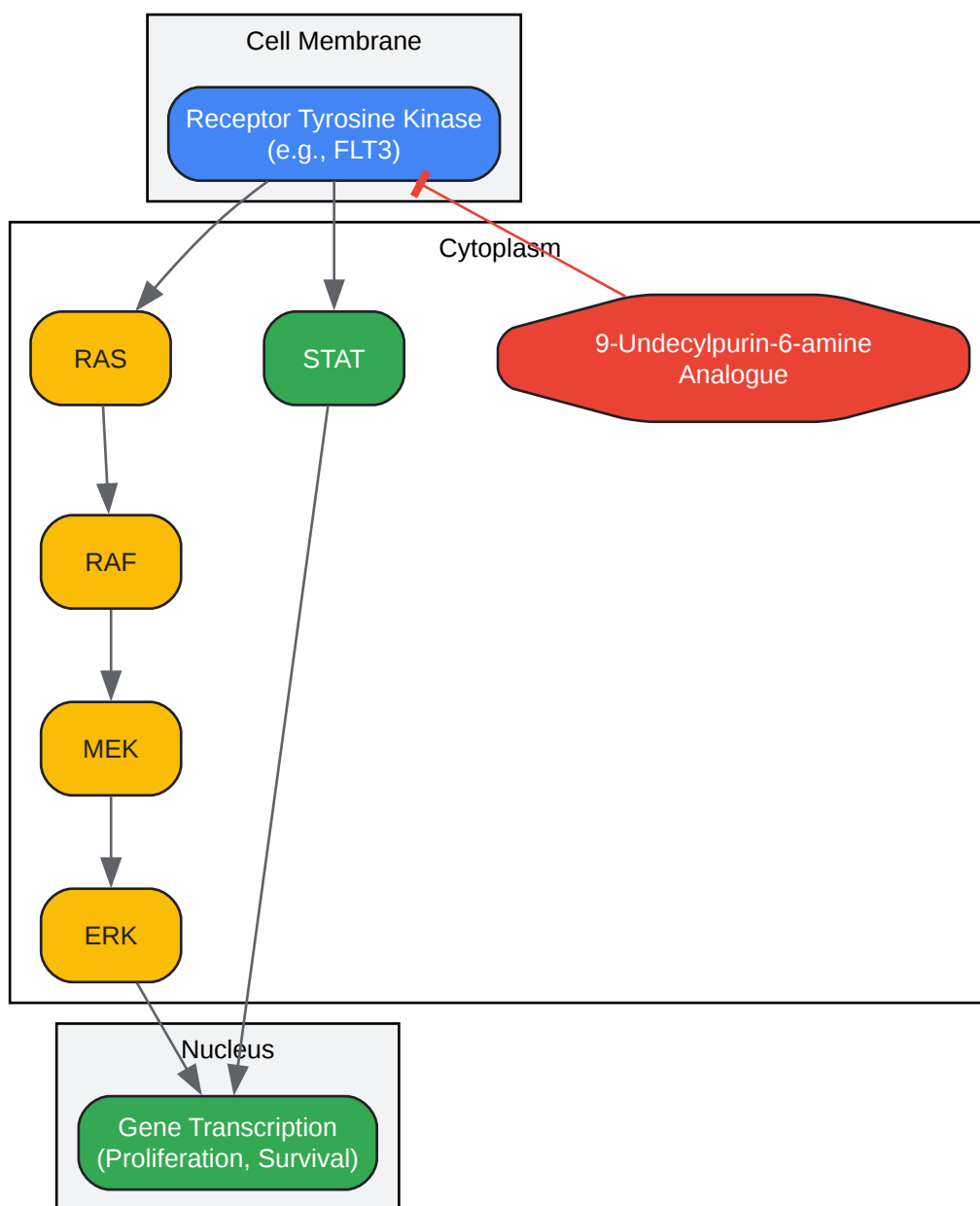
The inhibitory activity of the synthesized compounds against specific protein kinases can be evaluated using various in vitro assay formats.

Protocol (Example: FLT3-ITD Kinase Assay):

- **Reagents:** Recombinant human FLT3-ITD kinase, a suitable substrate peptide (e.g., a synthetic peptide with a tyrosine residue), ATP, and the test compounds.
- **Assay Procedure:**
 - The kinase, substrate, and test compound are pre-incubated in an assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The reaction is stopped by the addition of a stop solution (e.g., EDTA).
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ^{32}P -ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
- **Data Analysis:** The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.

Visualizations

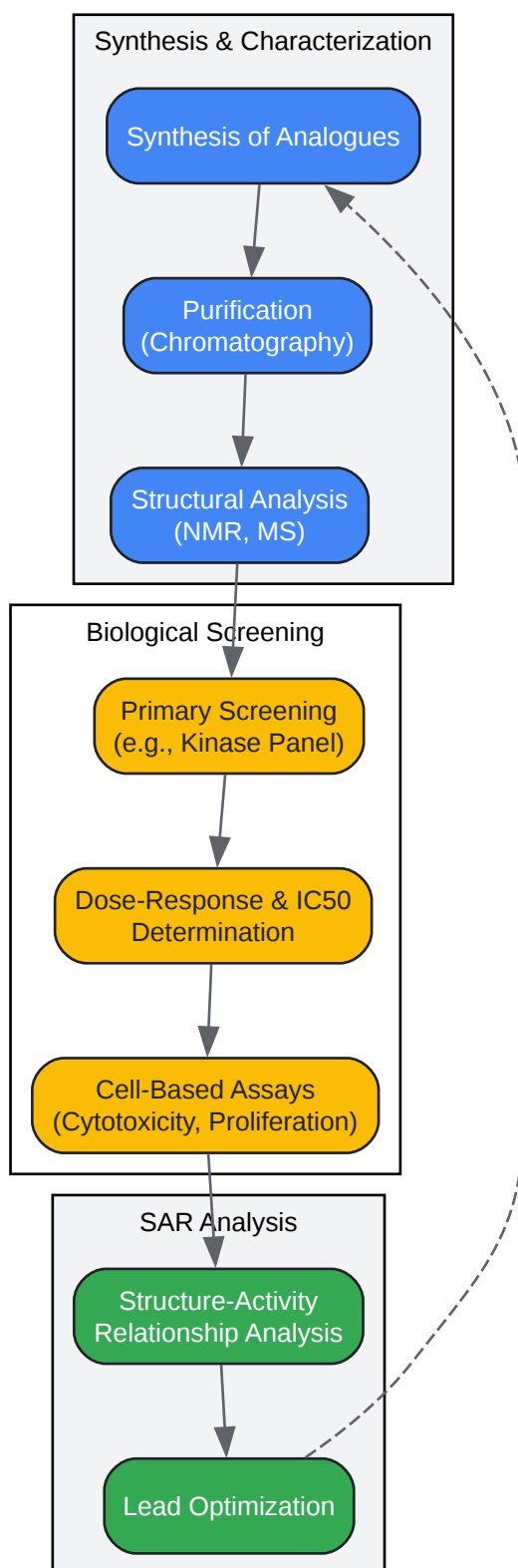
Signaling Pathway



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Caption: Hypothetical signaling pathway of a **9-undecylpurin-6-amine** analogue as a receptor tyrosine kinase inhibitor.

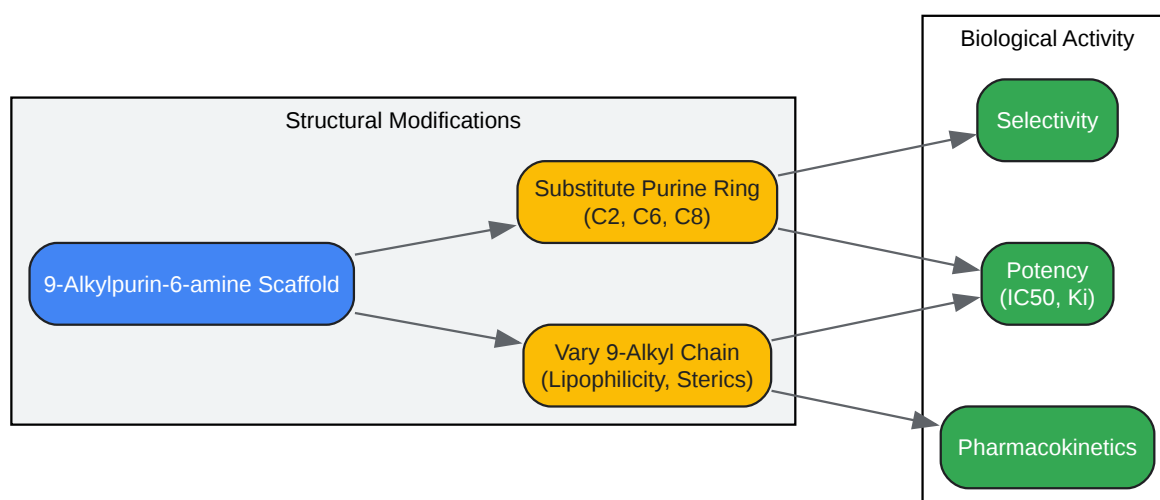
Experimental Workflow



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Caption: General experimental workflow for the SAR study of **9-undecylpurin-6-amine** analogues.

Logical Relationships in SAR



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